An In-depth Technical Guide to the Molecular Structure of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene
An In-depth Technical Guide to the Molecular Structure of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene (CAS No. 42173-25-1). While direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from analogous compounds and fundamental chemical principles to offer a detailed understanding of its synthesis, stereochemistry, conformational analysis, and predicted spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may be interested in the unique structural features and potential applications of this and related polycyclic aromatic hydrocarbons.
Introduction
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is a saturated derivative of the polycyclic aromatic hydrocarbon 9,10-dimethylanthracene. Its structure, characterized by a central, non-aromatic cyclohexene ring fused to two flanking cyclohexyl rings, presents intriguing possibilities for stereoisomerism and conformational complexity. The presence of methyl groups at the 9 and 10 positions further influences its three-dimensional geometry and potential interactions in biological or material systems. The octahydroanthracene scaffold is a recurring motif in various natural products and pharmacologically active molecules, making a thorough understanding of its substituted derivatives, such as the one under discussion, a pertinent area of study.
This guide will delve into the plausible synthetic pathways to access this molecule, followed by a detailed exploration of its structural and stereochemical nuances. Finally, predicted spectroscopic data will be presented to aid in its potential identification and characterization.
Synthesis and Purification
Proposed Synthetic Pathway: Catalytic Hydrogenation
The most direct route to 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene involves the catalytic hydrogenation of 9,10-dimethylanthracene. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction conditions, including temperature, pressure, and solvent, will significantly influence the degree of saturation and the stereochemical outcome.
Caption: Proposed synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Experimental Protocol (Hypothetical):
-
Catalyst Preparation: In a high-pressure autoclave, add 10 mol% of 5% Palladium on Carbon (Pd/C) to a solution of 9,10-dimethylanthracene (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Alternative Synthetic Approach: Diels-Alder Reaction
An alternative, though more complex, approach could involve a Diels-Alder reaction to construct the octahydroanthracene core, followed by methylation. This would offer greater control over the stereochemistry of the ring junctions.
Molecular Structure and Stereochemistry
The molecular structure of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is defined by its tricyclic, partially saturated framework. The stereochemistry at the C4a, C8a, C9, and C10 positions is of particular importance.
Isomerism
The hydrogenation of 9,10-dimethylanthracene can lead to the formation of both cis and trans isomers with respect to the fusion of the outer cyclohexyl rings. Furthermore, the relative orientation of the methyl groups at the 9 and 10 positions can also be cis or trans. The thermodynamic stability of these isomers will dictate the product distribution under equilibrium conditions.
Conformational Analysis
The conformational flexibility of the two saturated cyclohexyl rings will be a dominant feature of the molecule's three-dimensional structure. Each six-membered ring can adopt a chair, boat, or twist-boat conformation. The chair conformation is generally the most stable.
In the case of the trans-fused isomer, the ring system is relatively rigid. For the cis-fused isomer, a "ring-flip" between two chair conformations is possible, although this may be sterically hindered by the methyl groups. The preferred conformation will be the one that minimizes steric strain, particularly 1,3-diaxial interactions. The methyl groups at the 9 and 10 positions will preferentially occupy equatorial positions to minimize steric hindrance.
